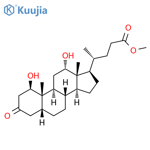

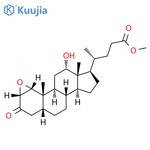

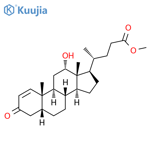

Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms

,

Journal of Labelled Compounds and Radiopharmaceuticals,

2017,

60(4),

221-229